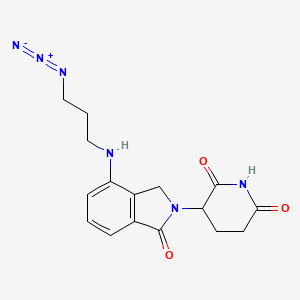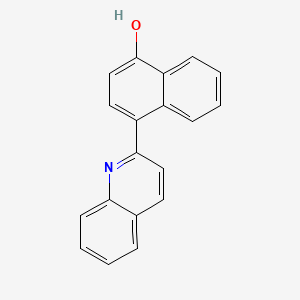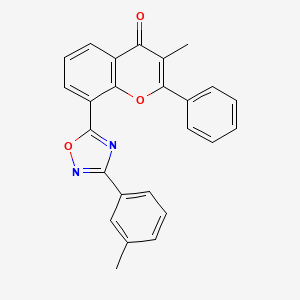
Anti-inflammatory agent 47
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anti-inflammatory agent 47 is a compound known for its potent anti-inflammatory and antioxidant properties. It effectively suppresses the release of reactive oxygen species and nitric oxide while inhibiting neuronal apoptosis by modulating inflammatory and apoptotic signaling pathways . This compound has shown potential utility in research related to inflammatory diseases, including Parkinson’s Disease.
Preparation Methods
The synthesis of anti-inflammatory agent 47 involves several steps. One common method includes the reaction of 1-(2-aminophenyl) ethenone with pentane-2,4-dione using catalysts such as 4-toluenesulfonic acid, magnesium chloride, or cupric nitrate at 80°C . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Anti-inflammatory agent 47 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction can occur under different conditions, often involving halogenated compounds or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Anti-inflammatory agent 47 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the mechanisms of anti-inflammatory reactions and to develop new synthetic methodologies.
Biology: The compound is utilized in cellular studies to understand its effects on inflammatory pathways and oxidative stress.
Medicine: this compound is investigated for its potential therapeutic effects in treating inflammatory diseases such as arthritis and neurodegenerative disorders.
Industry: It is used in the formulation of anti-inflammatory drugs and as an additive in cosmetic products to reduce skin inflammation.
Mechanism of Action
The mechanism of action of anti-inflammatory agent 47 involves the inhibition of key inflammatory mediators. It suppresses the expression and activity of inflammatory cytokines such as tumor necrosis factor-alpha, interleukin-1 beta, and nuclear factor kappa B . By modulating these pathways, the compound reduces inflammation and oxidative stress, thereby protecting cells from damage.
Comparison with Similar Compounds
Anti-inflammatory agent 47 can be compared with other similar compounds such as:
Properties
Molecular Formula |
C25H18N2O3 |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
3-methyl-8-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylchromen-4-one |
InChI |
InChI=1S/C25H18N2O3/c1-15-8-6-11-18(14-15)24-26-25(30-27-24)20-13-7-12-19-21(28)16(2)22(29-23(19)20)17-9-4-3-5-10-17/h3-14H,1-2H3 |
InChI Key |
NNDSVGXQMZGVED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CC4=C3OC(=C(C4=O)C)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


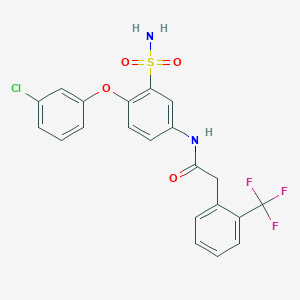
![7-(2-amino-4,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-1,3-benzodioxole-4-carbonitrile](/img/structure/B12381577.png)
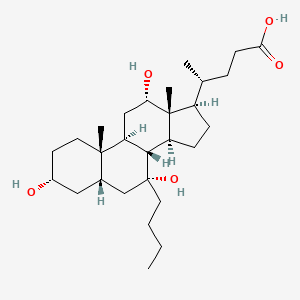

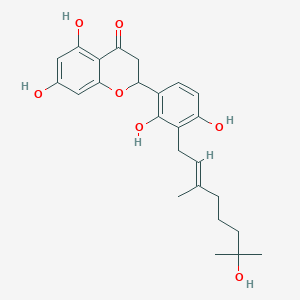
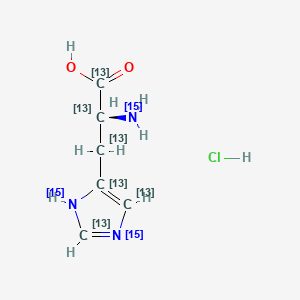

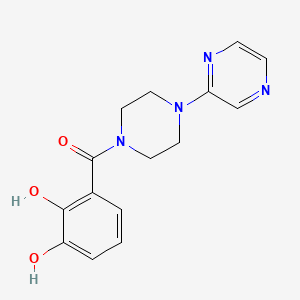
![4-[2-fluoro-5-[[(1S,2R,3S,4R)-3-[[4-fluoro-3-(pentafluoro-lambda6-sulfanyl)phenyl]carbamoyl]-2-bicyclo[2.2.1]heptanyl]carbamoyl]-4-methoxyphenoxy]-1-methylcyclohexane-1-carboxylic acid](/img/structure/B12381615.png)

![(2S)-2-[(2-aminoacetyl)(15N)amino]-5-[bis(15N)(azanyl)(113C)methylideneamino](1,2,3,4,5-13C5)pentanoic acid](/img/structure/B12381626.png)

